molecular formula C6H3F3INO B1420893 3-Iodo-5-(trifluoromethyl)pyridin-2-ol CAS No. 300851-88-1

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Cat. No. B1420893
M. Wt: 288.99 g/mol
InChI Key: WXQOUIYEDNDHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Iodo-5-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the empirical formula C6H3F3INO . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-Iodo-5-(trifluoromethyl)pyridin-2-ol” can be represented by the SMILES string Oc1ncc(cc1I)C(F)(F)F . The InChI representation is 1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12) .


Physical And Chemical Properties Analysis

“3-Iodo-5-(trifluoromethyl)pyridin-2-ol” is a solid substance . Its molecular weight is 288.99 g/mol . The compound’s properties can be represented by the SMILES string Oc1ncc(cc1I)C(F)(F)F and the InChI representation 1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12) .

Scientific Research Applications

Agrochemical Industry

  • Application Summary : Trifluoromethylpyridines, which include “3-Iodo-5-(trifluoromethyl)pyridin-2-ol”, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
  • Results or Outcomes : Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, indicating their widespread acceptance and use in the industry .

Pharmaceutical Industry

  • Application Summary : Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Results or Outcomes : Many candidates containing trifluoromethylpyridine are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It falls under the storage class code 6.1C, which represents combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQOUIYEDNDHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673519
Record name 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

CAS RN

300851-88-1
Record name 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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